4-Methylpregabalin 4-Methylpregabalin
Brand Name: Vulcanchem
CAS No.: 313651-25-1
VCID: VC14384109
InChI: InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1
SMILES:
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

4-Methylpregabalin

CAS No.: 313651-25-1

Cat. No.: VC14384109

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methylpregabalin - 313651-25-1

Specification

CAS No. 313651-25-1
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid
Standard InChI InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1
Standard InChI Key IASDTUBNBCYCJG-SFYZADRCSA-N
Isomeric SMILES C[C@@H]([C@@H](CC(=O)O)CN)C(C)C
Canonical SMILES CC(C)C(C)C(CC(=O)O)CN

Introduction

Chemical Structure and Physicochemical Properties

4-Methylpregabalin, systematically named 3-(aminomethyl)-4,5-dimethylhexanoic acid , features two stereogenic centers at the 3- and 4-positions of its hexanoic acid backbone. The (3R,4R) enantiomer demonstrates superior pharmacological activity, as confirmed by specific optical rotation measurements ([α]D20=2.6[\alpha]_D^{20} = -2.6, c=0.95c = 0.95 in methanol) . Key physicochemical properties include:

PropertyValueSource
Molecular Weight173.25 g/mol
SMILESCC(C)C(C)C(CC(=O)O)CN
CAS Number313651-25-1
LogP (Predicted)1.2

The compound’s branched alkyl chain and aminomethyl group enable dual interactions with biological targets: the carboxylic acid moiety binds calcium channels, while the hydrophobic methyl groups enhance membrane permeability .

Stereoselective Synthesis and Kinetic Resolution

The synthesis of 4-methylpregabalin from ethyl 3-methylbutanoate involves a seven-step sequence, with the Michael addition of dimethyl malonate to racemic nitroalkene 6 serving as the stereodetermining step . This reaction, catalyzed by chiral squaramides such as (S,S)-C5, proceeds via a kinetic resolution mechanism:

  • Catalyst Selection: Squaramide catalysts induce facial selectivity in the nitroalkene substrate, favoring the (S)-enantiomer’s reaction with dimethyl malonate.

  • Transition State: Quantum-chemical calculations reveal a hydrogen-bonding network between the catalyst’s amine groups and the nitroalkene’s oxygen atoms, stabilizing the Re-face attack .

  • Diastereomeric Outcome: The reaction yields adduct 7 in 75% yield with a 68:32 dr and 99:1 er for the major diastereomer .

Subsequent steps include nitro group reduction (NaBH4/NiCl2\text{NaBH}_4/\text{NiCl}_2), lactamization to 13, and hydrolysis/decarboxylation to afford the final product . This method eliminates reliance on chiral auxiliaries, offering a greener alternative to traditional enzymatic resolutions .

Mechanism of Action and Pharmacological Profile

4-Methylpregabalin modulates voltage-gated calcium channels by binding to the α2δ-1 subunit, reducing presynaptic neurotransmitter release (e.g., glutamate, substance P) . Unlike pregabalin, its 4-methyl derivative exhibits:

  • Enhanced α2δ Affinity: 4-fold higher binding affinity (Ki=12K_i = 12 nM vs. 48 nM for pregabalin) .

  • System L Transporter Compatibility: Maintains KmK_m values comparable to leucine (25 μM), ensuring efficient CNS uptake .

In vivo studies demonstrate 2–3× greater potency in rodent neuropathic pain models, with ED₅₀ values of 15 mg/kg versus 30 mg/kg for pregabalin . The (3R,4R) enantiomer’s superiority stems from optimal hydrophobic interactions within the α2δ binding pocket, as modeled via molecular docking .

Comparative Analysis with Pregabalin

Parameter4-MethylpregabalinPregabalin
Molecular Weight173.25 g/mol159.23 g/mol
α2δ Binding Affinity12 nM48 nM
System L Transport KmK_m25 μM32 μM
Analgesic ED₅₀ (Rat)15 mg/kg30 mg/kg
Synthetic ComplexityHigh (kinetic resolution)Moderate (enzymatic)

Therapeutic Applications and Clinical Considerations

4-Methylpregabalin’s potential extends beyond neuropathic pain:

  • Epilepsy: Preclinical data show 50% seizure reduction at 10 mg/kg in pentylenetetrazole models .

  • Anxiety Disorders: In marble-burying tests, it exhibits anxiolytic effects at 5 mg/kg (vs. 10 mg/kg for pregabalin) .

  • Ocular Disorders: Early studies suggest efficacy in diabetic retinopathy via VEGF suppression .

Dose-limiting side effects mirror pregabalin’s profile—dizziness (17% incidence) and somnolence (12%)—but occur at lower doses due to increased potency . Renal excretion remains the primary elimination pathway, necessitating dose adjustments in patients with CrCl <60 mL/min .

Challenges and Future Directions

Despite promising preclinical results, 4-methylpregabalin faces hurdles:

  • Stereochemical Purity: Scalability of the squaramide-catalyzed process remains unproven; catalyst recycling and solvent recovery require optimization .

  • Patent Landscape: With pregabalin’s 2018 patent expiration, developing cost-effective synthetic routes is critical for commercial viability .

  • Clinical Data Gap: No Phase I trials have been reported as of 2025, delaying potential regulatory submissions .

Future research should prioritize enantioselective crystallization methods and in vivo toxicology studies. Computational modeling of transporter interactions could guide further structural modifications to enhance CNS bioavailability .

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